molecular formula C14H25NO3 B1448294 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane CAS No. 1341039-65-3

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane

Cat. No. B1448294
CAS RN: 1341039-65-3
M. Wt: 255.35 g/mol
InChI Key: VOLANJWYOQXQNO-UHFFFAOYSA-N
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Description

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1341039-65-3 . It has a molecular weight of 255.36 . The IUPAC name for this compound is tert-butyl (1R,5S)-8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Synthesis and Structural Studies

  • Researchers have focused on synthesizing derivatives of 3-azabicyclo[3.2.1]octane, studying their structure and conformation. For instance, Diez et al. (1991) synthesized a series of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, analyzing them through various spectroscopic methods (Diez et al., 1991). Similar studies by Izquierdo et al. (1991) involved synthesizing esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, focusing on their structural and conformational properties (Izquierdo et al., 1991).

2. Spectroscopic Analysis

  • Spectroscopic studies have been conducted to understand the bonding and structural characteristics of azabicyclospirohydantoins, which include 3-azabicyclo[3.2.1]octane derivatives. Bellanato et al. (1980) studied these compounds in both solid state and solution, deducing various types of hydrogen bonding from the spectra (Bellanato et al., 1980).

3. Synthesis of Tropane Alkaloids

  • The 8-azabicyclo[3.2.1]octane scaffold, closely related to 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane, is a central core in the family of tropane alkaloids. Rodríguez et al. (2021) reviewed methods for the stereoselective preparation of this bicyclic scaffold, highlighting its significance in biological activities (Rodríguez et al., 2021).

4. Application in Catalysis

  • Some derivatives of azabicyclo[3.2.1]octane are used in catalysis. For example, Brunel et al. (1994) studied a chiral oxazaphospholidine-borane complex used as a catalyst in the enantioselective borane reduction of ketones (Brunel et al., 1994).

5. Oligomerization Studies

  • Oligomerization of related bicyclic compounds has been a subject of research. Hashimoto and Sumitomo (1984) carried out the cationic oligomerization of bicyclic oxalactam, a compound structurally similar to this compound (Hashimoto & Sumitomo, 1984).

6. Structural Analysis of Derivatives

  • Detailed structural studies have been conducted on various azabicyclo[3.2.1]octane derivatives. Arias-Pérez et al. (2001) synthesized and analyzed esters derived from azabicyclo[2.2.2]octane, providing insights into the structural aspects of these compounds (Arias-Pérez et al., 2001).

7. Scalable Production Processes

  • Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, demonstrating the industrial applicability and efficient production of these compounds (Huang & Teng, 2011).

8. Reactivity Studies

  • The reactivity of azabicyclo[3.2.1]octane derivatives with various bases has been explored. Ershov et al. (2001) studied the reactivity of azabicyclic compounds with amines, shedding light on their chemical behavior (Ershov et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

Target of Action

The primary targets of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

The biochemical pathways affected by 3-Boc-8-hydroxyethyl-3-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect a wide array of biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that it is insoluble in water at room temperature but can dissolve in some organic solvents, such as alcohols and esters .

properties

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLANJWYOQXQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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